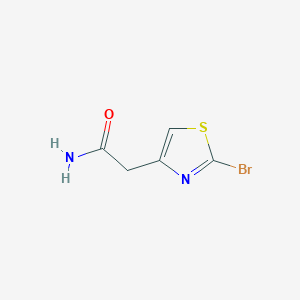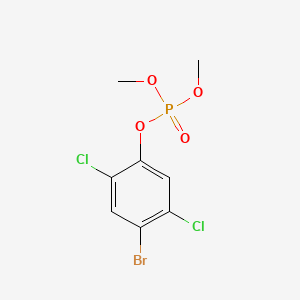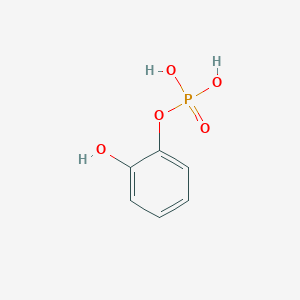
2-(2-Bromothiazol-4-yl)acetamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-(2-Bromothiazol-4-yl)acetamide” consists of a bromothiazole ring attached to an acetamide group. The InChI key for this compound is XLMRXVYIMICZOL-UHFFFAOYSA-N.Wissenschaftliche Forschungsanwendungen
Quantum Chemical Computations in Anti-HIV Drugs
A study by Oftadeh, Mahani, and Hamadanian (2013) utilized density functional theory (DFT) to compute the molecular properties of 2-(2-Bromothiazol-4-yl)acetamide derivatives. These computations were essential in understanding their reactivity and potential as anti-HIV drugs. The intramolecular interaction energies and the nature of intermolecular interactions were key areas of focus (Oftadeh, Mahani, & Hamadanian, 2013).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized derivatives of 2-(2-Bromothiazol-4-yl)acetamide and evaluated them for antimicrobial and hemolytic activity. They found that these compounds showed significant activity against selected microbial species, highlighting their potential in antimicrobial applications (Gul et al., 2017).
Potential as Schistosomicidal Agents
El-kerdawy et al. (1989) explored the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, involving 2-acetamido-5-bromothiazole, as potential schistosomicidal agents. Their work contributes to the understanding of novel therapeutic agents in the treatment of schistosomiasis (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989).
Antimicrobial Activity and Quantum Calculations
Fahim and Ismael (2019) studied the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives toward nitrogen-based nucleophiles. They evaluated the antimicrobial activity of the synthesized compounds and performed computational calculations to understand their reactivity, contributing to the field of antimicrobial research (Fahim & Ismael, 2019).
Electrochemical Reduction Studies
Ji and Peters (1998) examined the electrochemical reduction of 2-bromothiazole, which is closely related to 2-(2-Bromothiazol-4-yl)acetamide. Their work focused on the reduction mechanisms at carbon cathodes in acetonitrile, contributing to the understanding of electrochemical processes in organic chemistry (Ji & Peters, 1998).
Novel Schiff Bases and Thiazolidinone Derivatives
Fuloria et al. (2014) synthesized new Schiff bases and thiazolidinone derivatives, including compounds related to 2-(2-Bromothiazol-4-yl)acetamide. Their research evaluated these compounds for antibacterial and antifungal activities, contributing to the field of antimicrobial research (Fuloria, Fuloria, & Gupta, 2014).
Halogenation Studies
Jordan and Markwell (1978) conducted a study on the halogenation of N-(2-acetylbenzofuran-3-yl)acetamide, which provides insights into the chemical reactions and properties of similar acetamide compounds, including 2-(2-Bromothiazol-4-yl)acetamide (Jordan & Markwell, 1978).
Safety and Hazards
The safety data sheet for “2-(2-Bromothiazol-4-yl)acetamide” indicates that it should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is labeled with the GHS07 symbol, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-(2-bromo-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-5-8-3(2-10-5)1-4(7)9/h2H,1H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMRXVYIMICZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284816 | |
| Record name | 2-(2-bromo-1,3-thiazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
500345-13-1 | |
| Record name | 2-(2-bromo-1,3-thiazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-](/img/structure/B3052932.png)






![3,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052945.png)